
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFPAA belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for the treatment of various diseases.
Mecanismo De Acción
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of target enzymes such as carbonic anhydrase and acetylcholinesterase. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide binds to the active site of these enzymes and inhibits their activity, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been shown to have low toxicity and high selectivity towards target enzymes, making it a promising candidate for drug development. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been found to have good pharmacokinetic properties such as high solubility, permeability, and stability, making it suitable for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has several advantages for lab experiments such as its high yield and purity, low toxicity, and high selectivity towards target enzymes. However, 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has some limitations such as its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has several potential future directions for scientific research such as its use in the treatment of other diseases such as diabetes and cardiovascular diseases. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide can also be used as a tool for studying the role of target enzymes in various biological processes. The development of novel 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide derivatives with improved pharmacokinetic properties and selectivity towards target enzymes is also an area of future research.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide is a promising compound with potential therapeutic properties for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has shown low toxicity and high selectivity towards target enzymes, making it a promising candidate for drug development. Further research is needed to explore the full potential of 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide involves a three-step process that includes the preparation of 4-aminobenzenesulfonamide, 4-nitrophenylacetic acid, and the final coupling reaction of these two compounds. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained in high yield and purity using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propiedades
Número CAS |
6275-99-6 |
|---|---|
Nombre del producto |
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide |
Fórmula molecular |
C8H7F3N2O3S |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
Clave InChI |
KYCGMLPXHVMDAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
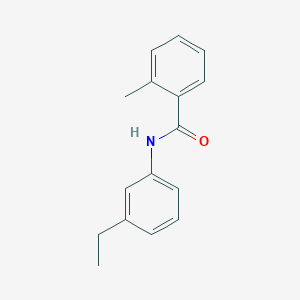

![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)


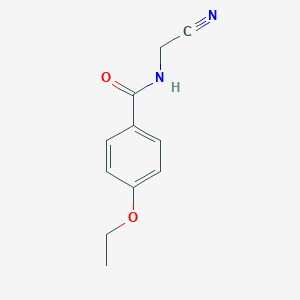
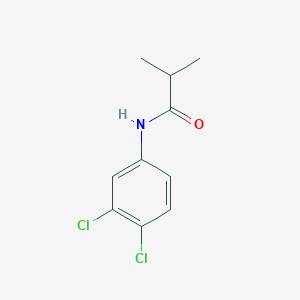
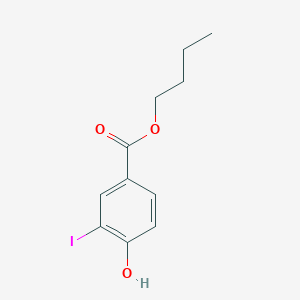
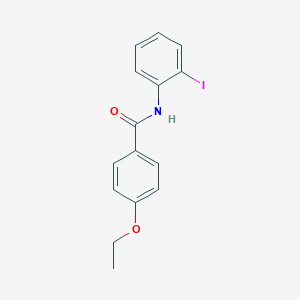

![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)